4-Chloro-N-(1-(4-chloro-1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide
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Overview
Description
4-Chloro-N-(1-(4-chloro-1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzisothiazole ring and multiple chloro and butanamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide typically involves multiple steps, including the formation of the benzisothiazole ring and subsequent functionalization with chloro and butanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(1-(4-chloro-1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The chloro groups can be substituted with other functional groups, resulting in a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-Chloro-N-(1-(4-chloro-1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-{2-[4-(4-chlorobutanoyl)-1-piperazinyl]ethyl}butanamide
- 4-chloro-N-[6-[(4-chloro-1-oxobutyl)amino]-9-[4-[[1-oxo-3-(1-pyrrolidinyl)propyl]amino]anilino]-3-acridinyl]butanamide
Uniqueness
4-Chloro-N-(1-(4-chloro-1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
148174-24-7 |
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Molecular Formula |
C15H16Cl2N2O2S |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
4-chloro-N-[1-(4-chlorobutanoyl)-2,1-benzothiazol-3-ylidene]butanamide |
InChI |
InChI=1S/C15H16Cl2N2O2S/c16-9-3-7-13(20)18-15-11-5-1-2-6-12(11)19(22-15)14(21)8-4-10-17/h1-2,5-6H,3-4,7-10H2 |
InChI Key |
PJWCHAQXMXPRGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)CCCCl)SN2C(=O)CCCCl |
Origin of Product |
United States |
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